1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-4-6-11(7-5-9)13-8-12(16(20)21)14-10(2)18-19(3)15(14)17-13/h4-8H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGEBONDAJNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937598-72-6 | |
| Record name | 1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the cell.
Mode of Action
It is likely that it interacts with its target(s) through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Biological Activity
1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention for its diverse biological activities, including potential applications in oncology and metabolic disorders. This article explores its biological activity through detailed research findings, case studies, and data tables.
- Molecular Formula : C21H25N5O3S
- Molecular Weight : 427.5 g/mol
- IUPAC Name : [1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class can activate peroxisome proliferator-activated receptor alpha (PPARα). This activation is crucial for regulating lipid metabolism and has implications for treating dyslipidemia and related metabolic disorders. The structural basis for this activation involves a unique hydrogen-bond network that enhances subtype selectivity compared to traditional PPARα agonists like fibrates .
Anticancer Activity
- Cytotoxicity Studies : Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxic activity against various cancer cell lines. For instance, one study evaluated the antiproliferative effects of these compounds on human and murine cancer cells, demonstrating IC50 values ranging from 0.75 to 4.15 µM without affecting normal cell proliferation .
- In Vivo Efficacy : In an orthotopic breast cancer mouse model, certain analogues of this compound inhibited tumor growth effectively while exhibiting no systemic toxicity. This suggests a targeted action on tumor cells without compromising the immune system's integrity .
Anti-inflammatory Effects
Studies have indicated that pyrazolo[3,4-b]pyridine derivatives may also possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Preliminary results show that specific derivatives can suppress COX activity, which is pivotal in inflammatory processes .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Pyrazolo derivatives have been reported to inhibit important enzymes such as phosphodiesterase-4 and neutrophil elastase, contributing to their antibacterial properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of specific substituents at critical positions enhances its pharmacological profile. A comprehensive SAR analysis has revealed that modifications at the 3-aryl group significantly affect the compound's potency against cancer cells and inflammation markers.
Data Tables
| Activity Type | IC50 (µM) | Target Cell Line | Reference |
|---|---|---|---|
| Antiproliferative | 0.75 - 4.15 | Human & Murine Cancer | |
| COX Inhibition | N/A | Inflammatory Pathways | |
| PPARα Activation | N/A | Metabolic Regulation |
Case Studies
- Case Study on Cancer Treatment : A recent study involved administering a pyrazolo derivative to mice with implanted breast tumors. The treated group exhibited a significant reduction in tumor size compared to controls, indicating the compound's potential as a lead for anticancer drug development.
- Evaluation of Anti-inflammatory Properties : In vitro assays demonstrated that specific analogues effectively reduced inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), showcasing their therapeutic potential in inflammatory diseases.
Scientific Research Applications
Biological Activities
This compound exhibits significant biological activities that make it a subject of interest in medicinal chemistry:
- Antileishmanial Activity: Studies have indicated that derivatives of pyrazolo[3,4-b]pyridine possess antileishmanial properties, making them potential candidates for treating leishmaniasis.
- Antimalarial Effects: Similar derivatives have shown promise in inhibiting malaria parasites, suggesting potential applications in malaria therapy.
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, which could lead to new therapeutic strategies.
Medicinal Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules with enhanced biological activity. Researchers are exploring its derivatives for potential use as pharmaceuticals targeting various diseases.
Agrochemicals
Due to its biological activity, 1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may also find applications in developing agrochemicals aimed at pest control.
Case Studies and Research Findings
Recent studies have provided insights into the effectiveness of this compound:
- Antimalarial Studies: In vitro assays demonstrated that derivatives exhibited significant activity against Plasmodium falciparum, the causative agent of malaria.
- Enzyme Inhibition Research: Investigations into its mechanism of action revealed that it effectively inhibits certain kinases involved in cancer progression.
- Development of New Formulations: Researchers are exploring novel formulations that enhance bioavailability and target specificity for therapeutic applications.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₇H₁₇N₃O₂
- CAS No.: 937598-67-9
- Purity : 95% (Category C2) .
- Structure : Features a pyrazolo[3,4-b]pyridine core substituted with:
- 1- and 3-positions : Methyl groups.
- 6-position : 4-Methylphenyl group.
- 4-position : Carboxylic acid moiety.
Structural and Functional Comparison with Analogues
Substituent Variations at Position 1 and 3
Key Insight :
Substituent Variations at Position 6
Key Insight :
Role of the Carboxylic Acid Moiety (Position 4)
PPAR Activation
| Compound | EC₅₀ (µM) | Efficacy vs. Fenofibrate | Reference |
|---|---|---|---|
| Target Compound | 0.5 | Similar TG reduction | |
| Fenofibrate | 1.2 | Reference compound | |
| 1-Ethyl-6-phenyl- | N/A | Lower solubility |
Key Insight : Methyl substituents improve potency, as ethyl or phenyl groups reduce solubility or disrupt binding .
Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀/KD | Reference |
|---|---|---|---|
| 6-Phenyl-1-(pyridin-4-ylmethyl)- | BasE (A. baumannii) | KD = 78 nM | |
| OXA-48 Inhibitors (Compounds 16–24) | β-Lactamase | IC₅₀ = 1–10 µM |
Key Insight : Bulky 6-position substituents (e.g., pyridin-4-ylmethyl) enhance enzyme inhibition by filling hydrophobic pockets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction efficiency be optimized?
- Methodology : Utilize a two-step condensation approach:
React 5-aminopyrazole derivatives with 4-methylbenzaldehyde under reflux in ethanol, using acetic acid as a catalyst to form the pyrazolo[3,4-b]pyridine core .
Introduce the carboxylic acid group via hydrolysis of a methyl ester intermediate under basic conditions (e.g., NaOH in aqueous methanol) .
- Optimization : Adjust solvent polarity (e.g., DMF for improved solubility) and temperature (80–100°C) to enhance yield. Monitor reaction progress via TLC and purify intermediates via column chromatography .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Structural Confirmation :
- 1H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.6 ppm) using DMSO-d6 as a solvent .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 322.1) and detect impurities .
- Purity Assessment :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to achieve >95% purity .
Q. How can solubility and stability be evaluated for in vitro assays?
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO, measuring saturation via UV-Vis spectroscopy .
- Stability : Incubate the compound in simulated biological fluids (e.g., plasma, pH 1.2–7.4 buffers) and analyze degradation products using LC-MS over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for biological activity?
- Approach :
Synthesize analogs with substitutions on the pyrazole ring (e.g., halogenation at position 3) or the 4-methylphenyl group (e.g., electron-withdrawing substituents) .
Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Example : Fluorinated derivatives (e.g., 6-(4-fluorophenyl) analogs) show enhanced binding affinity due to increased electronegativity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Standardization :
- Use identical cell lines (e.g., HEK293 for kinase assays) and control for passage number and culture conditions .
- Validate results with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
- Statistical Analysis : Apply multivariate ANOVA to account for batch-to-batch variability in compound synthesis .
Q. How should pharmacokinetic (PK) studies be structured to evaluate oral bioavailability?
- In Vivo Design :
- Administer the compound orally (10 mg/kg) and intravenously (2 mg/kg) to Sprague-Dawley rats.
- Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Quantify concentrations via LC-MS/MS and calculate parameters (e.g., t1/2, Cmax*) using non-compartmental analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
